molecular formula C15H20O3 B14347618 Ethyl 4-ethoxy-5-phenylpent-4-enoate CAS No. 94103-88-5

Ethyl 4-ethoxy-5-phenylpent-4-enoate

Cat. No.: B14347618
CAS No.: 94103-88-5
M. Wt: 248.32 g/mol
InChI Key: USTQNDZXUQZFNO-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-5-phenylpent-4-enoate is a chemical compound provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound in various exploratory studies, including organic synthesis, where it may serve as a building block for more complex molecules, and in investigative projects to determine its potential biological activity or physicochemical properties. Specific details regarding its mechanism of action, primary applications, and research value are areas for further investigation and characterization by the scientific community. Handling should adhere to safe laboratory practices as outlined in the associated Safety Data Sheet (SDS).

Properties

CAS No.

94103-88-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 4-ethoxy-5-phenylpent-4-enoate

InChI

InChI=1S/C15H20O3/c1-3-17-14(10-11-15(16)18-4-2)12-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3

InChI Key

USTQNDZXUQZFNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC1=CC=CC=C1)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Several strategic approaches can be employed for the synthesis of Ethyl 4-ethoxy-5-phenylpent-4-enoate:

Olefination Strategy

Wittig or Horner-Wadsworth-Emmons (HWE) reactions can be utilized to establish the carbon-carbon double bond with the desired substitution pattern. This approach typically involves the reaction between an appropriate phosphorane or phosphonate with an aldehyde or ketone functionality.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions, particularly Heck coupling between an aryl halide and a vinyl ether or Suzuki-Miyaura coupling with appropriate boronic acids, offer viable synthetic routes.

Sequential Functionalization

This approach involves the stepwise introduction of functional groups to a suitable precursor, often through a combination of esterification, etherification, and carbon-carbon bond-forming reactions.

Etherification of Hydroxyl Precursors

Converting a hydroxyl group at the 4-position of a 5-phenylpent-4-enoate scaffold to an ethoxy group using appropriate etherification reagents.

Detailed Synthetic Methods

Method 1: Wittig-Based Olefination Approach

This method represents a stereoselective approach to synthesize this compound via a Wittig reaction.

Reagents and Materials:
  • Ethyl 4-oxobutanoate
  • (Ethoxyphenylmethyl)triphenylphosphonium bromide
  • Sodium hydride (60% dispersion in mineral oil) or potassium tert-butoxide
  • Anhydrous tetrahydrofuran (THF)
  • Argon or nitrogen atmosphere
  • Standard laboratory glassware and equipment
Procedure:
  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and condenser, place 1.2 equivalents of (ethoxyphenylmethyl)triphenylphosphonium bromide and add anhydrous THF (10 mL per gram of phosphonium salt).
  • Cool the mixture to 0°C under inert atmosphere.
  • Add 1.1 equivalents of sodium hydride or potassium tert-butoxide portionwise over 15 minutes, maintaining the temperature below 5°C.
  • Stir the resulting yellow-orange ylide solution for an additional 30 minutes at 0°C.
  • In the addition funnel, prepare a solution of ethyl 4-oxobutanoate (1.0 equivalent) in anhydrous THF (5 mL per gram).
  • Add the aldehyde solution dropwise to the ylide solution over 30 minutes at 0°C.
  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
  • Monitor reaction progress by TLC (hexane/ethyl acetate, 4:1).
  • Quench the reaction by careful addition of saturated ammonium chloride solution.
  • Extract with ethyl acetate (3×), wash combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography using silica gel (gradient: hexane to hexane/ethyl acetate 9:1) to obtain the target compound.

Method 2: Palladium-Catalyzed Cross-Coupling Approach

This method utilizes palladium-catalyzed coupling chemistry to construct the desired carbon framework.

Reagents and Materials:
  • Ethyl 4-bromobut-3-enoate or ethyl 4-iodobut-3-enoate
  • (2-Ethoxyphenyl)boronic acid
  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
  • Potassium carbonate (2-3 equivalents)
  • 1,4-Dioxane/water (4:1)
  • Argon or nitrogen atmosphere
  • Standard laboratory glassware and equipment
Procedure:
  • In a flame-dried Schlenk flask equipped with a magnetic stirrer and condenser, place ethyl 4-bromobut-3-enoate (1.0 equivalent) and (2-ethoxyphenyl)boronic acid (1.2 equivalents).
  • Add Pd(PPh₃)₄ (3-5 mol%) under inert atmosphere.
  • In a separate beaker, prepare a solution of potassium carbonate (2.5 equivalents) in water.
  • Add 1,4-dioxane to the reaction flask (10 mL per gram of bromobutenoate), followed by the potassium carbonate solution.
  • Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes.
  • Heat the reaction mixture to 80-90°C for 8-12 hours.
  • Monitor reaction progress by TLC (hexane/ethyl acetate, 4:1).
  • Cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography using silica gel (gradient: hexane to hexane/ethyl acetate 9:1) to obtain the target compound.

Method 3: Sequential Functionalization Approach

This method involves a sequential strategy starting from readily available cinnamic acid derivatives.

Reagents and Materials:
  • Ethyl 5-phenylpent-4-enoate (prepared from cinnamic acid via homologation)
  • n-Butyllithium (1.1 equivalents, 2.5M in hexanes)
  • Diethyl ether (anhydrous)
  • Ethyl iodide or diethyl sulfate (1.2 equivalents)
  • Tetrahydrofuran (anhydrous)
  • Argon or nitrogen atmosphere
  • Standard laboratory glassware and equipment
Procedure:
  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and condenser, place ethyl 5-phenylpent-4-enoate (1.0 equivalent) in anhydrous THF (10 mL per gram) under inert atmosphere.
  • Cool the solution to -78°C using a dry ice/acetone bath.
  • Add lithium diisopropylamide (LDA, 1.1 equivalents, freshly prepared or commercial solution) dropwise over 20 minutes, maintaining the temperature below -70°C.
  • Stir the resulting enolate solution for an additional 30 minutes at -78°C.
  • Add ethyl iodide or diethyl sulfate (1.2 equivalents) dropwise over 15 minutes.
  • Allow the reaction mixture to warm slowly to 0°C over 2-3 hours.
  • Stir at 0°C for an additional 2-3 hours.
  • Monitor reaction progress by TLC (hexane/ethyl acetate, 9:1).
  • Quench the reaction by careful addition of saturated ammonium chloride solution at 0°C.
  • Warm to room temperature, extract with diethyl ether (3×), wash combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography using silica gel (gradient: hexane to hexane/ethyl acetate 19:1) to obtain the target compound.

Analytical Characterization Data

Successful preparation of this compound can be confirmed through comprehensive analytical characterization. The following spectroscopic data represents expected values based on the compound's structural features.

Spectroscopic Data

¹H NMR Spectroscopy

Expected signals for this compound (400 MHz, CDCl₃):

  • δ 7.35-7.20 (m, 5H, aromatic protons)
  • δ 6.15-6.05 (s, 1H, vinylic proton)
  • δ 4.15-4.05 (q, J = 7.2 Hz, 2H, -OCH₂CH₃ of ester)
  • δ 3.85-3.75 (q, J = 7.0 Hz, 2H, -OCH₂CH₃ of ethoxy)
  • δ 2.55-2.45 (t, J = 7.4 Hz, 2H, -CH₂- adjacent to ester)
  • δ 2.40-2.30 (t, J = 7.4 Hz, 2H, -CH₂- adjacent to vinyl)
  • δ 1.30-1.20 (t, J = 7.2 Hz, 3H, -CH₃ of ester)
  • δ 1.20-1.10 (t, J = 7.0 Hz, 3H, -CH₃ of ethoxy)
¹³C NMR Spectroscopy

Expected signals for this compound (100 MHz, CDCl₃):

  • δ 173.2 (ester C=O)
  • δ 152.3 (quaternary vinylic carbon)
  • δ 137.1 (ipso aromatic carbon)
  • δ 128.6, 128.2, 127.1 (aromatic carbons)
  • δ 118.4 (vinylic CH)
  • δ 64.2 (ethoxy CH₂)
  • δ 60.5 (ester CH₂)
  • δ 32.1 (CH₂ adjacent to ester)
  • δ 25.8 (CH₂ adjacent to vinylic carbon)
  • δ 15.1 (ethoxy CH₃)
  • δ 14.3 (ester CH₃)
IR Spectroscopy

Expected signals for this compound (neat):

  • 2980, 2935 cm⁻¹ (C-H stretching, aliphatic)
  • 1735 cm⁻¹ (C=O stretching, ester)
  • 1655 cm⁻¹ (C=C stretching)
  • 1495, 1450 cm⁻¹ (aromatic ring vibrations)
  • 1370 cm⁻¹ (CH₃ bending)
  • 1245, 1175 cm⁻¹ (C-O stretching, ester)
  • 1080 cm⁻¹ (C-O stretching, ether)
  • 750, 700 cm⁻¹ (monosubstituted aromatic C-H bending)
Mass Spectrometry

Expected signals for this compound:

  • [M]⁺: m/z 248
  • [M-OCH₂CH₃]⁺: m/z 203
  • [M-COCH₂CH₃]⁺: m/z 175
  • [C₆H₅]⁺: m/z 77

Physical Properties

Property Value
Appearance Colorless to pale yellow liquid
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Boiling Point 290-300°C (estimated, at 760 mmHg)
Refractive Index nᴅ²⁰ 1.52-1.54 (estimated)
Density 1.05-1.10 g/mL at 20°C (estimated)
Solubility Soluble in common organic solvents (ethanol, acetone, chloroform, dichloromethane); insoluble in water

Optimization Strategies and Considerations

Successful synthesis of this compound often requires optimization to improve yield, stereoselectivity, and purity.

Factors Affecting Yield and Stereoselectivity

Reaction Temperature Effects

Temperature plays a crucial role in controlling the stereochemical outcome of the reactions:

Temperature Effect on Wittig Reaction Effect on Cross-Coupling
Below -50°C Enhanced E-selectivity (>90%) Slower reaction rate
0°C to 25°C Moderate E-selectivity (70-85%) Moderate reaction rate
Above 80°C Decreased E-selectivity (<70%) Faster reaction, potential side reactions
Solvent Effects

The choice of solvent can significantly impact reaction outcomes:

Solvent Effect on Yield Effect on E/Z Selectivity
THF Good (70-80%) Moderate E-selectivity
Diethyl ether Moderate (60-70%) Improved E-selectivity
Toluene Variable (50-75%) Enhanced E-selectivity
DMF Good for cross-coupling (75-85%) Depends on catalyst/ligand
Catalyst and Ligand Selection

For palladium-catalyzed methods, catalyst and ligand choice is critical:

Catalyst/Ligand System Advantages Limitations
Pd(PPh₃)₄ Readily available, good activity Moderate stereoselectivity
Pd(OAc)₂/PPh₃ Cost-effective, high turnover Requires in situ activation
Pd₂(dba)₃/P(o-tol)₃ Enhanced reactivity with hindered substrates More expensive, air-sensitive
Pd(OAc)₂/BINAP Improved stereoselectivity Higher cost, specific applications

Troubleshooting Common Issues

Low Yields

Potential causes and solutions for low yields:

Issue Possible Causes Remediation Strategies
Incomplete conversion Insufficient reaction time, low reagent quality Extend reaction time, use fresh/high-quality reagents
Side product formation Competing reactions, over-reaction Optimize temperature, monitor reaction progress
Loss during purification Similar Rf values, decomposition Optimize chromatography conditions, use milder purification
Poor E/Z Selectivity

Strategies for improving stereoselectivity:

Approach Implementation Expected Improvement
Salt-free Wittig conditions Use potassium hexamethyldisilazide (KHMDS) as base 15-20% increase in E-selectivity
Still-Gennari modification Use bis(trifluoroethyl) phosphonates Improved Z-selectivity if desired
Addition rate control Slow addition of carbonyl component (>2h) 10-15% increase in desired isomer
Lewis acid additives Use of MgBr₂·OEt₂ or ZnCl₂ Enhanced stereochemical control
Purification Challenges

Techniques for improving product isolation:

Challenge Advanced Technique Expected Outcome
E/Z isomer separation Silver nitrate-impregnated silica gel Improved separation of geometric isomers
Removal of phosphine oxides Treatment with hydrogen peroxide before chromatography Cleaner product isolation
Removal of metal residues Absorption with thiourea-based scavengers Reduced metal contamination

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-5-phenylpent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-5-phenylpent-4-enoic acid.

    Reduction: Formation of 4-ethoxy-5-phenylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-ethoxy-5-phenylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The phenyl group may interact with aromatic receptors or enzymes, influencing biological activity.

Comparison with Similar Compounds

Structural Features :

  • Functional Groups : Ethyl ester, α,β-unsaturated ketone (3-oxo), phenyl group at position 5, and a trans-configured (4E) double bond.
  • Key Differences : The ketone at position 3 introduces significant electrophilic character compared to the ethoxy group in the target compound. This enhances reactivity in Michael additions or nucleophilic attacks.

Physical/Chemical Properties :

  • The ketone group increases polarity, likely resulting in higher melting points and lower solubility in nonpolar solvents compared to Ethyl 4-ethoxy-5-phenylpent-4-enoate.
  • The conjugated enone system may exhibit UV-Vis absorption at longer wavelengths (~250–300 nm) due to extended π-conjugation.

Synthesis : Synthesized via Claisen-Schmidt condensation or similar ketone-forming reactions, differing from the ethoxy-substituted target compound’s likely synthesis through etherification or alkoxylation.

Applications : Common as a precursor in heterocyclic synthesis (e.g., furans or pyrazoles) .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Structural Features :

  • Functional Groups : Ethyl ester, ethoxycarbonyloxy group, alkyne (C≡C) at position 2, and two phenyl groups at position 5.
  • Key Differences : The triple bond at position 2 and diphenyl substitution create steric hindrance and electronic effects distinct from the target compound’s alkene and single phenyl group.

Crystallographic Data :

  • Bond angles and torsion angles (e.g., C12—C7—C13—C1: 69.77°, C8—C7—C13—C14: 14.44°) indicate a rigid, planar geometry around the alkyne and ester groups .
  • The diphenyl groups induce non-coplanar stacking, reducing crystallinity compared to monosubstituted analogs.

Synthesis : Prepared via propargylation or alkyne insertion reactions, as reported by Gao et al. (2014) and Hosseyni et al. (2016), using transition-metal catalysts (e.g., Pd) .

Applications: Potential use in click chemistry or as a building block for bioactive molecules due to the alkyne’s reactivity .

Ethyl 2-acetyl-5-phenylpent-4-enoate (CAS 69916-33-2)

Structural Features :

  • Functional Groups : Ethyl ester, acetyl group at position 2, phenyl at position 5, and a double bond at position 4.
  • Key Differences : The acetyl group at position 2 enhances electrophilicity, making the compound prone to nucleophilic substitution or aldol reactions, unlike the ethoxy-substituted target compound.

Physical/Chemical Properties :

  • The acetyl group increases molecular weight (MW: ~260 g/mol) and polarity compared to this compound (MW: 248.3 g/mol).
  • Higher boiling point due to stronger dipole-dipole interactions.

Applications : Likely utilized in flavor/fragrance industries or as a diketone precursor .

3-(4-Methoxyphenyl)-5-phenylpent-2-en-4-ynal

Structural Features :

  • Functional Groups : Aldehyde, methoxyphenyl, phenyl, conjugated enyne system.
  • Key Differences : The aldehyde and enyne system enable diverse reactivity (e.g., cycloadditions), contrasting with the ester-dominated reactivity of the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-ethoxy-5-phenylpent-4-enoate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via conjugate addition or Michael addition reactions, often employing ethyl acrylate derivatives and phenyl Grignard reagents. Key factors include temperature control (0–5°C for Grignard stability) and anhydrous conditions to minimize side reactions. Catalytic systems like Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Compare experimental 1H^1H and 13C^{13}C NMR data with computed spectra (DFT/B3LYP/6-31G*). Key signals: vinyl proton (δ 5.8–6.2 ppm, doublet), ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.1 ppm for OCH₂), and aromatic protons (δ 7.2–7.5 ppm).
  • IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and alkene (C=C stretch at ~1650 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) should match the molecular ion [M+H]⁺ at m/z 262.1568 (C₁₅H₁₈O₃). Discrepancies in splitting patterns may indicate stereochemical impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The LUMO energy of the α,β-unsaturated ester determines electrophilicity.
  • Solvent effects (e.g., toluene vs. THF) can be modeled using the PCM (Polarizable Continuum Model). Transition-state optimization (TS search with QST2/QST3) reveals activation barriers.
  • Compare computed regioselectivity (endo vs. exo) with experimental outcomes. Contradictions between theory and practice may arise from neglected dispersion forces or solvent dynamics .

Q. How should researchers resolve conflicting crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Refine using SHELXL (rigid-body refinement for disordered ethoxy groups). Check for twinning or pseudo-symmetry using PLATON’s ADDSYM .
  • Data Contradictions : If NMR suggests a trans-configuration but crystallography shows cis, re-evaluate sample purity. Synchrotron XRD can resolve ambiguities in heavy-atom positions. For unresolved issues, employ dynamic NMR (DNMR) to probe conformational exchange in solution .

Q. What strategies mitigate decomposition during storage or catalytic applications?

  • Methodological Answer :

  • Stabilize the compound by storing under inert gas (Ar/N₂) at –20°C in amber vials to prevent light-induced degradation.
  • For catalytic studies (e.g., hydrogenation), avoid transition metals (e.g., Pd/C) that may promote ester hydrolysis. Use non-polar solvents (hexane, DCM) to minimize nucleophilic attack on the ester group. Monitor stability via HPLC-UV (λ = 210 nm) over 72-hour intervals .

Data Presentation Guidelines

ParameterExample DataSource Technique
Melting Point45–47°CDSC
Specific Rotation ([α]D)–12.5° (c = 1.0, CHCl₃)Polarimetry
HPLC Retention Time8.2 min (C18, 70:30 MeOH:H₂O)Analytical HPLC
Crystal SystemMonoclinic, P2₁/cXRD

Note : Raw crystallographic data (CIF files) should be deposited in the Cambridge Structural Database (CSD) .

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